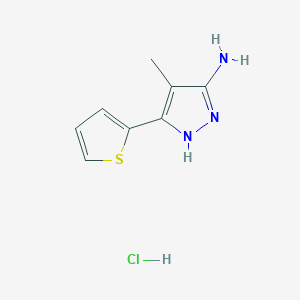

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride

Description

The exact mass of the compound 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-5-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH/c1-5-7(10-11-8(5)9)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWBBFQQVBRNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine Hydrochloride

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique structural and electronic properties allow for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] When fused or substituted with other heterocyclic systems, such as thiophene, the resulting hybrid molecules can exhibit enhanced pharmacokinetic and pharmacodynamic profiles.[3] Thiophene-containing pyrazoles, in particular, have garnered significant interest for their potential as potent and selective therapeutic agents.[3][4]

This guide provides a comprehensive, research-level overview of a robust synthetic pathway for 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride, a molecule of interest for drug discovery and development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 1 , guides the development of an efficient synthetic strategy. The primary disconnection is the formation of the pyrazole ring, a classic transformation in heterocyclic chemistry.

The hydrochloride salt (1 ) can be readily formed from its free base, 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine (2 ), via a simple acid-base reaction. The 3-aminopyrazole core of 2 strongly suggests a cyclocondensation reaction between a hydrazine species and a β-ketonitrile precursor. This leads to the key intermediate, 2-methyl-3-oxo-3-(thiophen-2-yl)propanenitrile (3 ). This intermediate contains the required carbon skeleton and functional groups for the cyclization.

The β-ketonitrile 3 can be conceptually derived from the reaction of 2-acetylthiophene (4 ) and a C2 synthon that introduces the methyl and nitrile functionalities. A practical approach is the base-mediated condensation of 2-acetylthiophene with propionitrile (5 ). This multi-step, one-pot synthesis is a well-established method for constructing substituted pyrazoles.[5]

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis is designed as a two-step process starting from commercially available materials, followed by the final salt formation.

Step 1: Synthesis of 2-Methyl-3-oxo-3-(thiophen-2-yl)propanenitrile (Intermediate 3)

This step involves a base-catalyzed Claisen-type condensation between an ester equivalent (2-acetylthiophene) and a nitrile. A strong base, such as sodium ethoxide or sodium amide, is required to deprotonate the α-carbon of propionitrile, generating a nucleophile that attacks the carbonyl carbon of 2-acetylthiophene.

Experimental Protocol:

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, sodium ethoxide (1.2 equivalents) is suspended in 150 mL of anhydrous diethyl ether.

-

Reaction: A solution of 2-acetylthiophene (4 , 1.0 equivalent) and propionitrile (5 , 1.5 equivalents) in 50 mL of anhydrous diethyl ether is added dropwise to the stirred suspension over 30 minutes.

-

Reflux: After the addition is complete, the reaction mixture is gently refluxed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is cooled in an ice bath and quenched by the slow addition of 10% aqueous hydrochloric acid until the mixture is acidic (pH ~2-3). The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure β-ketonitrile 3 .

Causality and Rationale:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical because the strong base (sodium ethoxide) and the intermediate carbanion are highly reactive towards water and oxygen.

-

Excess Propionitrile: A slight excess of propionitrile is used to drive the reaction towards completion.

-

Acidic Work-up: The acidic quench protonates the enolate intermediate and neutralizes any remaining base, allowing for effective extraction of the organic product.

Step 2: Synthesis of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine (Free Base 2)

The formation of the 3-aminopyrazole ring is achieved through the cyclocondensation of the β-ketonitrile intermediate with hydrazine hydrate. This reaction is a classic and highly efficient method for constructing this heterocyclic system.[6]

Caption: Mechanism of 3-aminopyrazole formation.

Experimental Protocol:

-

Setup: A round-bottom flask is fitted with a magnetic stirrer and a reflux condenser.

-

Reaction: The β-ketonitrile 3 (1.0 equivalent) is dissolved in absolute ethanol (100 mL). Hydrazine hydrate (1.2 equivalents) is added to the solution.

-

Reflux: A catalytic amount of acetic acid (2-3 drops) is added, and the mixture is refluxed for 8-12 hours, with reaction progress monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The residue is taken up in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is recrystallized from an ethanol/water mixture to afford pure 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine (2 ) as a solid.

Causality and Rationale:

-

Hydrazine Hydrate: This is the source of the two adjacent nitrogen atoms required for the pyrazole ring.

-

Acid Catalyst: The small amount of acetic acid catalyzes the initial condensation between the ketone and hydrazine to form the hydrazone intermediate, facilitating the subsequent cyclization.

-

Recrystallization: This is an effective method for purifying the final product, which is typically a crystalline solid.

Step 3: Formation of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine Hydrochloride (Target 1)

The final step is the conversion of the basic pyrazole amine into its more stable and often more water-soluble hydrochloride salt. This is a standard procedure for compounds intended for pharmaceutical development.[7]

Experimental Protocol:

-

Dissolution: The purified free base 2 (1.0 equivalent) is dissolved in a minimal amount of absolute ethanol or anhydrous diethyl ether.

-

Acidification: The solution is cooled in an ice bath. A solution of hydrochloric acid in ethanol (or ethereal HCl) is added dropwise with stirring until the pH is strongly acidic (pH ~1-2), monitored with pH paper.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white or off-white solid.

-

Isolation: The precipitate is collected by vacuum filtration, washed with a small amount of cold, anhydrous diethyl ether, and dried in a vacuum oven to yield the final product, 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride (1 ).

Causality and Rationale:

-

Anhydrous Solvent: Using an anhydrous solvent prevents the introduction of water, which can sometimes interfere with the crystallization of the salt.

-

Protonation: The amine group on the pyrazole is basic and readily accepts a proton from HCl to form the ammonium salt, which is ionic and less soluble in nonpolar organic solvents, causing it to precipitate.[8]

Data Summary

Table 1: Reagent Summary

| Reagent | Formula | MW ( g/mol ) | Equivalents |

| 2-Acetylthiophene | C₆H₆OS | 126.18 | 1.0 |

| Propionitrile | C₃H₅N | 55.08 | 1.5 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.2 |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 1.2 |

| Hydrochloric Acid | HCl | 36.46 | Excess |

Table 2: Product Characterization

| Compound | Formula | MW ( g/mol ) | Expected Yield (%) | Key Analytical Data |

| Intermediate 3 | C₈H₇NOS | 165.21 | 65-75 | ¹H NMR: Signals for thiophene protons, methyl protons, and methylene protons. IR: Strong C≡N and C=O stretching. |

| Free Base 2 | C₈H₉N₃S | 179.24 | 70-85 | ¹H NMR: Signals for thiophene protons, methyl protons, and amine protons. MS (ESI+): m/z [M+H]⁺. |

| Target 1 | C₈H₁₀ClN₃S | 215.70 | >95 | Melting point analysis. Elemental Analysis: C, H, N, S, Cl. |

References

- Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. (n.d.). Google Scholar. Retrieved January 19, 2026.

- Kanwal, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules.

- Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (2018). Current Chemistry Letters.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.

- Kanwal, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.

- Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazol

- Pyrazole compound and salt and application thereof. (n.d.).

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- A kind of preparation method of pyrazole derivatives. (n.d.).

- Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives. (n.d.). International Journal of Current Research. Retrieved January 19, 2026.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Styrylpyrazoles: Properties, Synthesis and Transformations. (2020).

- Hydrochloride salt of amine. (2023). Reddit.

- Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. (2010). Taylor & Francis Online.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]

- 6. growingscience.com [growingscience.com]

- 7. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

The Diverse Mechanisms of Pyrazole Derivatives in Oncology: A Technical Guide

Introduction: The Pyrazole Scaffold as a Privileged Structure in Cancer Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile core for developing highly potent and selective therapeutic agents. In oncology, pyrazole derivatives have demonstrated remarkable success, forming the structural basis of numerous approved and investigational drugs.[1][2][3] These compounds exert their anticancer effects by interacting with a wide array of molecular targets crucial for tumor growth, proliferation, and survival.[4][5][6]

This technical guide provides an in-depth exploration of the core mechanisms of action employed by pyrazole derivatives in cancer cells. We will dissect the key signaling pathways they disrupt, detail the experimental methodologies used to validate these mechanisms, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Key Molecular Targets and Mechanisms of Action

The anticancer activity of pyrazole derivatives is predominantly attributed to their ability to inhibit protein kinases, which are critical regulators of cellular signaling.[2][7] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[1] Pyrazoles have been successfully developed to target several major kinase families.

Inhibition of Cyclin-Dependent Kinases (CDKs)

The "Why": The cell cycle is a tightly regulated process orchestrated by CDKs. In cancer, this regulation is often lost, leading to uncontrolled cell proliferation. Pyrazole-based inhibitors can restore this control by blocking the activity of key CDKs, such as CDK2, inducing cell cycle arrest and apoptosis.[8]

Mechanism: Pyrazole derivatives are designed to fit into the ATP-binding pocket of CDKs.[8] By mimicking the adenine moiety of ATP, they competitively inhibit the kinase's ability to phosphorylate its substrates, such as the retinoblastoma protein (Rb). This prevents the cell from progressing through critical checkpoints, primarily the G1/S transition, thereby halting proliferation. Several pyrazole-containing compounds have shown potent inhibitory activity against CDK2.[4]

Signaling Pathway:

Caption: Inhibition of the CDK2/Cyclin E complex by a pyrazole derivative, preventing S-phase entry.

Targeting Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR

The "Why": Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).[9][10] Dual inhibition of these receptors is a powerful strategy to simultaneously block cancer cell growth and cut off its nutrient supply.

Mechanism: Many pyrazole derivatives have been engineered as multi-targeted inhibitors, simultaneously blocking the ATP-binding sites of both EGFR and VEGFR-2.[4][9] This dual action leads to the suppression of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, resulting in reduced cell proliferation and inhibition of angiogenesis.[1] Several novel fused pyrazole derivatives have demonstrated potent dual EGFR and VEGFR-2 inhibitory activity.[9]

Quantitative Data Summary:

| Compound Class | Target(s) | IC₅₀ Range (nM) | Cancer Cell Line Example | Reference |

| Pyrazolyl Benzimidazole | Aurora A/B | 2.2 - 28.9 | HT29 (Colon) | [7] |

| Fused Pyrazoles | EGFR/VEGFR-2 | 60 - 230 | HepG2 (Liver) | [9] |

| Pyrazolo[3,4-d]pyrimidine | CDK2 | 74 - 95 | HCT116 (Colon) | [4] |

| Pyrazole-based | PI3K | 250 | MCF7 (Breast) | [4] |

Modulation of Other Key Cancer-Related Pathways

The versatility of the pyrazole scaffold allows it to target a diverse range of other proteins implicated in cancer:

-

Tubulin Polymerization: Some pyrazole derivatives can bind to tubulin, disrupting microtubule dynamics. This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[3][4]

-

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Pyrazole-based inhibitors can block the ATP-binding site of HSP90, leading to the degradation of its client proteins and subsequent cancer cell death.[11]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is common in cancer. Pyrazole derivatives have been developed to inhibit key components of this pathway, such as PI3K and Akt, effectively curbing tumor progression.[1][7]

Experimental Validation of Mechanisms: Protocols and Workflows

Synthesizing a potent compound is only the first step. Rigorous experimental validation is crucial to confirm its mechanism of action. As a self-validating system, a combination of in vitro and cell-based assays is employed.

Experimental Workflow: From Target Identification to Cellular Effect

Caption: A typical workflow for validating the mechanism of action of a pyrazole-based kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK2)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole derivative against a purified kinase.

Methodology:

-

Preparation: Prepare a reaction buffer containing purified active CDK2/Cyclin E enzyme and a specific peptide substrate.

-

Inhibitor Addition: Serially dilute the pyrazole test compound in DMSO and add it to the reaction wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

-

Initiation: Start the kinase reaction by adding radiolabeled ATP ([γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination & Separation: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Detection: Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.

-

Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Western Blot for Target Phosphorylation

Objective: To confirm that the pyrazole derivative inhibits the activity of its target kinase within cancer cells.

Methodology:

-

Cell Culture & Treatment: Seed cancer cells (e.g., HCT116) in culture plates and allow them to adhere. Treat the cells with various concentrations of the pyrazole inhibitor for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Rb).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the membrane with an antibody for the total target protein and a loading control (e.g., β-actin or GAPDH) to confirm equal loading and assess the specific reduction in phosphorylation.

Conclusion and Future Perspectives

Pyrazole derivatives have firmly established their role as a cornerstone in the development of targeted cancer therapies.[2][5] Their remarkable chemical tractability and ability to potently and selectively inhibit a wide range of oncogenic drivers underscore their therapeutic importance. The primary mechanisms of action revolve around the inhibition of key protein kinases involved in cell cycle regulation (CDKs), growth factor signaling (EGFR, VEGFR), and cell survival pathways (PI3K/Akt).[1][4]

Future research will likely focus on developing next-generation pyrazole derivatives with improved selectivity profiles to minimize off-target effects and the development of resistance. Furthermore, the exploration of novel, non-kinase targets for pyrazole-based drugs continues to be an exciting and promising frontier in the ongoing fight against cancer.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). PubMed. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. Available at: [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (N/A). ResearchGate. Available at: [Link]

-

Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2025). ResearchGate. Available at: [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). MDPI. Available at: [Link]

-

Anticancer Activity Of Pyrazole. (N/A). International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. Available at: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available at: [Link]

-

Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. (2012). PubMed. Available at: [Link]

-

The designed pyrazole-based target compounds. (N/A). ResearchGate. Available at: [Link]

-

Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (N/A). MDPI. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (N/A). National Center for Biotechnology Information. Available at: [Link]

-

Reported examples of pyrazoles as anticancer agents with different.... (N/A). ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine Hydrochloride: Structure, Characterization, and Analysis

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrazole and thiophene derivatives stand out for their versatile biological activities and unique electronic properties. This guide provides an in-depth technical exploration of the spectroscopic characterization of a key exemplar: 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride (CAS No. 130599-39-2).[1][2] With a molecular formula of C8H9N3S and a molecular weight of 179.25 (as the free base), this compound serves as a valuable building block in medicinal chemistry.[1]

The precise elucidation of its molecular structure is paramount for ensuring its purity, predicting its reactivity, and understanding its interactions with biological targets. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed walkthrough of the essential spectroscopic techniques required for a comprehensive analysis. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond mere procedural descriptions, this guide emphasizes the "why" behind experimental choices, ensuring a self-validating approach to structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule with the complexity of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride, a multi-pronged NMR approach is essential for unambiguous assignment of all proton and carbon signals. The hydrochloride form of the amine will influence the chemical shifts and exchange rates of labile protons.

Proton (¹H) NMR Analysis

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The presence of the hydrochloride will likely lead to broadening of the NH signals due to proton exchange and quadrupolar effects from the nitrogen atom.[3]

Expected Chemical Shifts and Splitting Patterns:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiophene H | ~7.0 - 7.8 | dd, d, d | The three protons on the thiophene ring will exhibit characteristic splitting patterns based on their coupling constants. |

| NH (pyrazole) | Highly variable, broad | s (br) | Often broad and may exchange with D₂O. Its position is solvent and concentration-dependent. |

| NH₃⁺ (amine) | Highly variable, broad | s (br) | As a hydrochloride salt, this will be a broad singlet, readily exchangeable with D₂O.[4] |

| CH₃ | ~2.0 - 2.5 | s | A sharp singlet corresponding to the methyl group on the pyrazole ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for observing exchangeable NH protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. To confirm the identity of the NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the NH and NH₃⁺ protons should disappear or significantly decrease in intensity.[4]

Carbon-¹³ (¹³C) NMR Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Expected Chemical Shifts:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| Thiophene C | ~120 - 145 | The four carbons of the thiophene ring will appear in the aromatic region. |

| Pyrazole C3, C5 | ~140 - 155 | The chemical shifts of these carbons are influenced by the substituents and potential tautomerism.[5] |

| Pyrazole C4 | ~100 - 115 | The carbon bearing the methyl group. |

| CH₃ | ~10 - 15 | The methyl carbon will appear in the aliphatic region. |

Annular tautomerism, a common phenomenon in N-unsubstituted pyrazoles, can lead to the averaging of signals for the C3 and C5 carbons if the proton exchange between the two nitrogen atoms is fast on the NMR timescale.[3] Lowering the temperature of the NMR experiment can sometimes slow this exchange, allowing for the resolution of individual signals for each tautomer.[3]

2D NMR for Unambiguous Assignments

For a molecule of this complexity, 2D NMR is crucial for confirming the connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[3] This is invaluable for establishing the connectivity between the thiophene ring, the pyrazole ring, and the methyl group. For example, a correlation between the methyl protons and the C4 and C5 carbons of the pyrazole ring would confirm their placement.

Workflow for Comprehensive NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Ionization Techniques

For a polar molecule like 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride, soft ionization techniques are preferred to minimize fragmentation and ensure the observation of the molecular ion.

-

Electrospray Ionization (ESI): An excellent choice for polar and ionic compounds. The analysis would be performed in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Atmospheric Pressure Chemical Ionization (APCI): Also suitable, particularly for less polar compounds that are volatile. For thiophene compounds, APCI has been shown to be effective.[6][7]

Expected Mass Spectrum

-

Molecular Ion: The expected exact mass of the free base (C₈H₉N₃S) is 179.0517. In positive mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 180.0595. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition to within a few parts per million.

-

Fragmentation Pattern: While soft ionization minimizes fragmentation, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce fragmentation and gain further structural information. The fragmentation of thiophene and pyrazole derivatives can be complex, but some predictable pathways exist.

Proposed Fragmentation Pathway

Caption: Potential fragmentation pathways in MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the mass spectrometer source using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Tandem MS (Optional): If further structural information is needed, perform an MS/MS experiment by selecting the molecular ion (m/z ≈ 180) and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Absorption Bands:

The FTIR spectrum of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride will be rich with information. The protonation of the amine group to form an ammonium salt (NH₃⁺) will have a distinct effect on the N-H stretching region.

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Notes |

| N-H Stretch (Ammonium) | ~3200 - 2800 | Strong, broad | The stretching vibrations of the NH₃⁺ group will appear as a broad band, often with multiple sub-peaks. |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Medium to weak | From the thiophene and pyrazole rings. |

| C-H Stretch (Aliphatic) | ~2980 - 2850 | Medium to weak | From the methyl group. |

| N-H Bend (Ammonium) | ~1600 - 1500 | Strong to medium | The asymmetric and symmetric bending vibrations of the NH₃⁺ group.[8][9] |

| C=N, C=C Stretch | ~1650 - 1450 | Medium to strong | Overlapping bands from the pyrazole and thiophene rings. |

| C-N Stretch | ~1335 - 1250 | Medium | Characteristic of aromatic amines.[8] |

| Thiophene Ring Vibrations | Various | Medium to sharp | Characteristic "fingerprint" bands for the thiophene ring. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a quicker, non-destructive measurement.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the thiophene and pyrazole rings is expected to give rise to characteristic absorptions in the UV region.

Expected Electronic Transitions:

The spectrum will likely be dominated by π → π* transitions. The exact position of the maximum absorbance (λ_max) will depend on the extent of conjugation and the solvent used. For pyrazole and thiophene containing systems, absorptions are typically observed in the 200-300 nm range.[10][11] The presence of the auxochromic amine group can cause a bathochromic (red) shift in the absorption bands.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

-

Data Acquisition: Measure the absorbance of the sample solution over the UV-Vis range (typically 200-800 nm).

-

Analysis: Identify the λ_max and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Integrated Spectroscopic Analysis: A Holistic Approach to Structural Confirmation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all these methods.

Logical Flow for Data Integration

Caption: Integration of spectroscopic data for structural confirmation.

By combining the molecular formula from high-resolution MS, the functional group information from FTIR, the electronic properties from UV-Vis, and the detailed connectivity from 1D and 2D NMR, a complete and unambiguous structural assignment of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride can be confidently achieved. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development applications.

References

-

ACS Publications. (2021, March 18). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]

-

Elguero, J., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Link]

-

Fisichella, S., et al. THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements, 13(1). [Link]

-

PubMed. (2021, March 30). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

-

RSC Publishing. Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. [Link]

-

NIH. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

-

ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. [Link]

-

ResearchGate. 1 H-NMR spectrum of pyrazole. [Link]

-

ResearchGate. UV-Vis absorption spectra, fluorescence emission spectra, and EL spectra of PPYR and TPYR. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. [Link]

-

MDPI. Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. [Link]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole ligand. [Link]

-

ResearchGate. Absorption and emission UV-visible spectral data of 2-pyrazolines. [Link]

-

ResearchGate. UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11). [Link]

-

ResearchGate. VUV optical-absorption and near threshold electron energy loss spectra of pyrazole. [Link]

-

NIH. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

ResearchGate. (2025, December 2). Spectroscopic and Biological Investigations of 4-[(1E)-N-(2-aminophenyl) ethanimidoyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol and its Copper (II) Complex. [Link]

-

PubMed Central. methanone. [Link]

-

NIH. Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. [Link]

-

AdooQ BioScience. 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine. [Link]

-

ResearchGate. (2025, November 14). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. [Link]

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 130599-39-2 CAS MSDS (4-METHYL-5-THIOPHEN-2-YL-2H-PYRAZOL-3-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability Profiling of Novel Heterocyclic Compounds: A Case Study with 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of novel heterocyclic active pharmaceutical ingredients (APIs), using 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride as a representative example. For drug development professionals, establishing these fundamental physicochemical properties is a critical early step, profoundly influencing formulation strategies, bioavailability, and shelf-life. This document outlines the scientific rationale and detailed experimental protocols necessary for a thorough investigation.

Section 1: The Critical Role of Solubility and Stability in Early-Stage Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its inherent physicochemical properties. Among the most pivotal are solubility and stability. A comprehensive understanding of these attributes is not merely a regulatory requirement but a foundational pillar of rational drug design and development.

Aqueous solubility directly impacts the bioavailability of an orally administered drug, as dissolution is often the rate-limiting step for absorption. Poor solubility can lead to erratic and incomplete absorption, necessitating more complex and costly formulation approaches.[1][2] Therefore, an early and accurate assessment of a compound's solubility profile across a physiologically relevant pH range is paramount.

Chemical stability determines a drug's shelf-life and dictates the necessary storage conditions. Degradation of an API can lead to a loss of potency and the formation of potentially toxic impurities.[3][4][5] Stability-indicating analytical methods are crucial for ensuring that the quantitative analysis of the active ingredient is not affected by the presence of degradation products, process impurities, or excipients.[4][6] Forced degradation studies are an essential component of developing and validating such methods, providing insights into potential degradation pathways.[5][7][8][9]

Section 2: Characterizing the Aqueous Solubility Profile

For an ionizable compound such as 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride, determining its solubility as a function of pH is of utmost importance.[10] The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability.[10][11]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to determine the pH-solubility profile of our example compound.

Objective: To determine the equilibrium solubility of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride in various aqueous buffers.

Materials:

-

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride

-

Phosphate and citrate buffer systems covering a pH range of 1.2 to 7.4

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated High-Performance Liquid Chromatography (HPLC) method for quantification

-

pH meter

Procedure:

-

Prepare a series of aqueous buffers at various pH values (e.g., 1.2, 2.5, 4.5, 6.8, and 7.4).

-

Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. It is crucial to ensure a solid excess to achieve saturation, but not so much that it alters the properties of the medium.[10]

-

Place the vials in a temperature-controlled orbital shaker set to 37 ± 1 °C.[11]

-

Agitate the samples until equilibrium is reached. The time to reach equilibrium can vary and should be determined by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.[11]

-

After reaching equilibrium, separate the solid and liquid phases by centrifugation.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to prevent precipitation.[11]

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.[1][10]

-

Measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.[10]

Data Presentation: Hypothetical pH-Solubility Profile

The results of the solubility study should be presented in a clear and concise table.

| pH of Buffer | Measured Final pH | Solubility (mg/mL) | Standard Deviation |

| 1.2 | 1.25 | 15.2 | 0.8 |

| 2.5 | 2.52 | 10.8 | 0.5 |

| 4.5 | 4.55 | 2.1 | 0.2 |

| 6.8 | 6.81 | 0.3 | 0.05 |

| 7.4 | 7.39 | 0.1 | 0.02 |

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Assessing the Chemical Stability Profile

A stability-indicating analytical method is one that can accurately quantify the API in the presence of its degradation products.[3][4] The development of such a method is underpinned by forced degradation studies, which intentionally stress the API to produce potential degradants.[5][7][8]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation pathways of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated HPLC method with a photodiode array (PDA) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours).[5][8]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time.[5][8]

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature.[8]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

-

Method Development: Analyze all stressed samples by HPLC. The goal is to develop a chromatographic method that separates the parent peak from all degradation product peaks. A PDA detector is useful for assessing peak purity.

-

Validation: Once the method is developed, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[4][12]

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Number of Degradants | Comments |

| 0.1 M HCl, 60°C, 24h | ~15% | 2 | Significant degradation observed. |

| 0.1 M NaOH, 60°C, 24h | ~20% | 3 | Compound is sensitive to alkaline conditions. |

| 3% H2O2, RT, 24h | ~10% | 1 | Moderate degradation under oxidative stress. |

| Dry Heat, 80°C, 48h | < 5% | 1 | Relatively stable to thermal stress. |

| Photostability | < 2% | 0 | Stable under photolytic stress. |

Visualization: Stability Testing and Method Development Workflow

Caption: Workflow for Stability-Indicating Method Development.

Section 4: Conclusion and Future Directions

This guide has provided a detailed, scientifically grounded framework for assessing the solubility and stability of a novel heterocyclic compound, exemplified by 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride. By following these protocols, researchers can generate the critical data needed to inform formulation development, establish appropriate storage conditions, and ensure the quality and safety of new drug candidates. The principles and methodologies described herein are broadly applicable to the characterization of other NCEs and are aligned with global regulatory expectations. The insights gained from these studies are indispensable for navigating the complex path of drug development and ultimately contribute to the successful translation of promising molecules into effective medicines.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

-

Annex 4. World Health Organization (WHO). Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

-

Stability-Indicating HPLC Method Development. vscht.cz. Available at: [Link]

-

Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]

-

2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

-

Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. Available at: [Link]

-

Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

-

Forced degradation studies. MedCrave online. Available at: [Link]

-

Forced degradation studies of Brexpiprazole. ResearchGate. Available at: [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. ijtsrd.com [ijtsrd.com]

- 4. scispace.com [scispace.com]

- 5. rjptonline.org [rjptonline.org]

- 6. web.vscht.cz [web.vscht.cz]

- 7. medcraveonline.com [medcraveonline.com]

- 8. ijrpp.com [ijrpp.com]

- 9. ajrconline.org [ajrconline.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. who.int [who.int]

- 12. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide on the Biological Activity of Novel Thiophene-Pyrazole Compounds

Foreword: The Emerging Significance of Thiophene-Pyrazole Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach to generating novel molecular entities with enhanced therapeutic potential. Among these, the fusion of thiophene and pyrazole rings into a single molecular framework has garnered considerable attention from the medicinal chemistry community.[1][2][3] Thiophene, a sulfur-containing five-membered aromatic ring, is a key pharmacophore in a multitude of approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[2][3][4] Similarly, the pyrazole nucleus, an azole heterocycle, is integral to several commercially successful drugs, exhibiting a wide array of pharmacological activities.[1][5] The rationale behind the design of thiophene-pyrazole hybrids lies in the synergistic fusion of their individual pharmacological profiles, aiming to create multifunctional agents that can address complex diseases such as cancer, infectious diseases, and inflammatory disorders. This guide provides an in-depth technical overview of the synthesis, biological evaluation, and structure-activity relationships of novel thiophene-pyrazole compounds, intended for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for Thiophene-Pyrazole Scaffolds

The synthesis of thiophene-pyrazole derivatives often commences from readily available starting materials, with the specific synthetic route tailored to achieve the desired substitution patterns on both heterocyclic rings. A common and versatile approach involves the initial construction of a chalcone intermediate, which then undergoes cyclization to form the pyrazole ring.

A representative synthetic workflow is illustrated below:

Caption: A generalized synthetic scheme for thiophene-pyrazole hybrids.

Exemplary Synthetic Protocol: Synthesis of Thiophene-Appended Pyrazoles via Chalcone Intermediate

This protocol describes a common method for synthesizing thiophene-pyrazole hybrids, adapted from established literature.[6][7]

Step 1: Synthesis of Thiophene-Containing Chalcones

-

To a solution of an appropriate thiophene-ketone (1 equivalent) in ethanol, add a substituted aromatic aldehyde (1 equivalent).

-

Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Causality behind Experimental Choices: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone system of the chalcone. The use of a base catalyst is crucial for deprotonating the α-carbon of the ketone, initiating the condensation with the aldehyde.

Step 2: Cyclization to form the Pyrazole Ring

-

Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent, such as glacial acetic acid or ethanol.[6][7]

-

Add an aryl hydrazine hydrochloride (1.2 equivalents).

-

Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.

-

After cooling, pour the reaction mixture into ice-water.

-

Filter the resulting solid, wash thoroughly with water to remove acid traces, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired thiophene-pyrazole derivative.

Self-Validating System: The purity and identity of the synthesized compounds at each step should be rigorously confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).[8][9] The melting point of the final compounds should also be determined and be sharp, indicating high purity.

II. Evaluation of Biological Activity: Core Protocols

A critical aspect of developing novel therapeutic agents is the comprehensive evaluation of their biological activities. This section details standardized protocols for assessing the anticancer and antimicrobial properties of newly synthesized thiophene-pyrazole compounds.

A. Anticancer Activity Assessment

The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The MTT assay is a widely adopted colorimetric method for this purpose.

Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the thiophene-pyrazole compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Trustworthiness of the Protocol: The inclusion of both positive and negative controls is essential for validating the assay results. The reproducibility of the IC₅₀ values across multiple independent experiments ensures the reliability of the data.

B. Antimicrobial Activity Screening

The Kirby-Bauer disk diffusion method is a standard preliminary test to assess the antimicrobial activity of new compounds.

Protocol: Kirby-Bauer Disk Diffusion Assay

-

Microbial Culture Preparation: Prepare fresh overnight broth cultures of the test microorganisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus)).

-

Inoculation of Agar Plates: Standardize the microbial cultures to a 0.5 McFarland turbidity standard. Evenly swab the inoculum over the entire surface of Mueller-Hinton agar plates.

-

Disk Application: Prepare sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compounds (e.g., 100 µ g/disc ). Aseptically place the discs on the surface of the inoculated agar plates.

-

Controls: Place a disc with the solvent (e.g., DMSO) as a negative control and discs with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement and Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Further Validation: Compounds showing promising activity in the disk diffusion assay should be further evaluated to determine their Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.[7][10]

III. Key Biological Activities of Thiophene-Pyrazole Compounds

The unique hybrid structure of thiophene-pyrazole derivatives has led to the discovery of a broad spectrum of biological activities.

A. Anticancer Potential

A significant body of research highlights the anticancer properties of thiophene-pyrazole compounds.[5][11] These compounds have been shown to exert cytotoxic effects against various cancer cell lines, including breast, liver, cervical, and colorectal cancers.[5][11]

Mechanism of Action: Many thiophene-pyrazole derivatives function as kinase inhibitors.[5][12][13] They are often designed to target specific kinases that are overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Akt.[5][12] By inhibiting these kinases, the compounds can disrupt critical cell signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[5][13] For example, some derivatives have been identified as multi-target inhibitors, simultaneously blocking both wild-type and mutant EGFR as well as VEGFR-2, which can be advantageous in overcoming drug resistance.[5]

Caption: Mechanism of action for kinase-inhibiting thiophene-pyrazoles.

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 2 | MCF-7 (Breast) | 6.57 | [5] |

| HepG2 (Liver) | 8.86 | [5] | |

| Pyrazoline 2 | 4T1 (Breast) | 9.09 µg/mL | [11] |

| HeLa (Cervical) | 9.27 µg/mL | [11] | |

| WiDr (Colorectal) | 0.25 µg/mL | [11] | |

| Compound 1o | MM1S Xenograft | ~40% tumor growth inhibition | [12] |

B. Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiophene-pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][2][3][6][10]

Structure-Activity Relationship Insights: The antimicrobial potency of these compounds is often influenced by the nature and position of substituents on both the thiophene and pyrazole rings. For instance, the presence of electron-withdrawing groups, such as halogens (chloro, bromo), on the thiophene ring has been shown to enhance antimicrobial activity.[6][8]

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 13 | S. aureus | 3.125 | [10] |

| Thiazole 3 | A. fumigatus | 6.25 | [10] |

| Pyrazolo[1,5-a]pyrimidine 21b | F. oxysporum | 6.25 | [10] |

| Compound 5b, 5f | Various bacteria & fungi | 12.5 - 25.0 | [6] |

C. Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Several thiophene-pyrazole derivatives have been investigated as potential anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[4][8][14][15] Some compounds have shown selective inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4][14]

Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of COX and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade.[8] Molecular docking studies have revealed that these compounds can fit into the active sites of these enzymes, mimicking the binding of natural substrates.[4]

IV. Structure-Activity Relationship (SAR) and In Silico Studies

The systematic modification of the thiophene-pyrazole scaffold and the analysis of the resulting changes in biological activity (SAR) are crucial for optimizing lead compounds.[16]

Key SAR Observations:

-

Substituents on the Thiophene Ring: The introduction of halogen atoms (e.g., chlorine, bromine) on the thiophene ring often enhances antimicrobial and anti-inflammatory activities.[6][8]

-

Substituents on the Pyrazole Ring: The nature of the substituent on the pyrazole nitrogen is critical. Phenyl or substituted phenyl groups are common and can significantly influence the compound's binding to target proteins.[11]

-

Linker between the Rings: While typically directly fused, the introduction of different linkers between the thiophene and pyrazole moieties can alter the molecule's conformation and biological activity.

Computational Approaches: Molecular docking and DFT (Density Functional Theory) calculations are powerful tools used to complement experimental findings.[2][17] Docking studies help to visualize the binding modes of the compounds within the active sites of target proteins, providing a rationale for their inhibitory activity.[4][5][11] DFT calculations can elucidate the electronic properties of the molecules, which can be correlated with their biological effects.[2][17]

V. Conclusion and Future Directions

Thiophene-pyrazole hybrids represent a promising and versatile class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented. The synthetic accessibility of these scaffolds allows for extensive structural modifications, making them attractive for lead optimization in drug discovery programs.

Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the most promising candidates in animal models of disease to assess their efficacy, pharmacokinetics, and toxicity profiles.

-

Optimization of Drug-like Properties: Fine-tuning the structures to improve properties such as solubility, metabolic stability, and oral bioavailability, guided by in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.[11]

The continued exploration of the chemical space around the thiophene-pyrazole scaffold holds significant promise for the development of the next generation of therapeutic agents.

References

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (URL: )

- Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (URL: )

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. (URL: )

- Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-inform

- Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. (URL: )

- Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Deriv

- Development of New Thiophene-Containing Triaryl Pyrazoline Deriv

- Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (URL: )

- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (URL: )

- Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. (URL: )

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. (URL: )

- Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. (URL: )

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (URL: )

- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (URL: )

- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (URL: )

- Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-inform

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (URL: )

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- Antibacterial pyrazoles: tackling resistant bacteria. (URL: )

- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (URL: )

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: )

- Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. (URL: )

- Examples of pyrazole and thiophene-containing drugs. (URL: )

- Structure–activity relationship (SAR)

- The mechanism for the formation of thiophene‐pyrazole deriv

Sources

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 4. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

- 8. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors [mdpi.com]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - ProQuest [proquest.com]

- 16. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiophene-Containing Pyrazole Derivatives: Scaffolds of Therapeutic Promise

For the attention of: Researchers, scientists, and drug development professionals.

Note on CAS Number 957483-06-6: Initial searches identified the compound associated with CAS number 957483-06-6 as 3-Methyl-1-(1-(thiophen-2-yl)ethyl)-1H-pyrazol-5-amine. However, a comprehensive review of publicly available scientific literature, patent databases, and technical documentation revealed no specific characterization data, including mechanism of action, detailed experimental protocols, or pharmacological profiles for this particular molecule. Therefore, this guide will provide an in-depth overview of the broader class of thiophene-containing pyrazole derivatives, a scaffold of significant interest in medicinal chemistry, to provide a valuable resource for researchers in the field.

Abstract

The fusion of thiophene and pyrazole rings creates a heterocyclic scaffold with significant potential in drug discovery. This technical guide synthesizes the current understanding of thiophene-containing pyrazole derivatives, exploring their synthesis, and wide-ranging biological activities. Drawing from established research, this document provides insights into the therapeutic promise of this class of compounds, with a focus on their potential applications in oncology, inflammation, and infectious diseases. While specific data for CAS number 957483-06-6 is not available, the principles and findings discussed herein are broadly applicable to novel derivatives within this chemical class.

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, both thiophene and pyrazole are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds. Thiophene, a sulfur-containing five-membered aromatic ring, is a bioisostere of the benzene ring and is integral to a variety of approved drugs, including the antiplatelet agent Ticlopidine and the antipsychotic Olanzapine.[1][2] Its presence can enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[3]

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another cornerstone of drug design, found in pharmaceuticals such as the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil.[3] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][4]

The combination of these two heterocyclic systems into a single molecular entity creates a synergistic effect, leading to novel compounds with enhanced and diverse biological activities. This guide will delve into the chemical and biological characterization of this promising class of molecules.

Synthesis of Thiophene-Containing Pyrazole Derivatives

The synthesis of thiophene-containing pyrazole derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a thiophene-containing chalcone with a hydrazine derivative.

Experimental Protocol: A General Synthesis Approach

This protocol outlines a generalized procedure for the synthesis of N-phenyl pyrazolines containing a thiophene moiety, based on established methodologies.

Step 1: Synthesis of Thiophene-Containing Chalcone

-

Dissolve an appropriate thiophene carboxaldehyde and a substituted acetophenone in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base (e.g., sodium hydroxide) to the solution.

-

Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the chalcone.

-

Filter, wash the solid with water until neutral, and dry to obtain the crude chalcone.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Cyclization to Form the Pyrazoline Ring

-